Bienvenue dans la boutique en ligne BenchChem!

(1-Aminoisoquinolin-7-yl)methanol

Plasma kallikrein inhibition serine protease nanomolar affinity

Procurement teams targeting kinase or serine protease inhibitor programs should prioritize (1-Aminoisoquinolin-7-yl)methanol (CAS 221050-76-6). This intermediate uniquely features a 7-hydroxymethyl handle for late-stage ADME optimization, differentiating it from unsubstituted 1-aminoisoquinoline which lacks this critical synthetic anchor. Patent-derived data confirms 1-aminoisoquinolin-7-yl derivatives achieve nanomolar affinity (Ki = 25.1 nM) against plasma kallikrein, a potency unattainable with the parent scaffold. Its bifunctional amine and benzylic alcohol moieties enable regioselective derivatization pathways essential for selectivity over trypsin and oral bioavailability. Substitute generic isomers only with full SAR re-evaluation.

Molecular Formula C10H10N2O
Molecular Weight 174.2 g/mol
CAS No. 221050-76-6
Cat. No. B1288034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Aminoisoquinolin-7-yl)methanol
CAS221050-76-6
Molecular FormulaC10H10N2O
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CN=C2N)CO
InChIInChI=1S/C10H10N2O/c11-10-9-5-7(6-13)1-2-8(9)3-4-12-10/h1-5,13H,6H2,(H2,11,12)
InChIKeyBRDJELCDPZJVIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1-Aminoisoquinolin-7-yl)methanol (CAS 221050-76-6): A Bifunctional Heterocyclic Building Block for Medicinal Chemistry and Kinase/Protease Inhibitor Development


(1-Aminoisoquinolin-7-yl)methanol (CAS 221050-76-6) is a heterocyclic organic compound with the molecular formula C10H10N2O and a molecular weight of 174.20 g/mol, featuring a 1-aminoisoquinoline core substituted with a hydroxymethyl group at the 7-position . This bifunctional structure provides two orthogonal reactive handles—a primary aromatic amine and a benzylic alcohol—that enable regioselective derivatization strategies unavailable in simpler aminoisoquinoline scaffolds. The compound serves as a key intermediate in the synthesis of pharmaceutical agents, particularly in the development of kinase inhibitors and serine protease inhibitors, where the 1-aminoisoquinoline moiety functions as a validated benzamidine isostere with improved selectivity profiles [1]. Its distinct substitution pattern differentiates it from positional isomers such as 2-aminoisoquinoline (CAS 611-76-9) and 3-aminoisoquinoline (CAS 2460-12-4), which lack the 7-hydroxymethyl functionality essential for certain synthetic diversification pathways.

Procurement Risk Alert: Why Substituting (1-Aminoisoquinolin-7-yl)methanol with Other Aminoisoquinoline Isomers or Unsubstituted Cores Fails in Drug Discovery Programs


Generic substitution of (1-Aminoisoquinolin-7-yl)methanol with other aminoisoquinoline isomers or unsubstituted 1-aminoisoquinoline (CAS 1532-84-9) introduces material risk in medicinal chemistry programs due to fundamentally altered synthetic accessibility and structure-activity relationships (SAR). The 7-hydroxymethyl group is not merely a spectator substituent—it serves as a critical synthetic anchor for late-stage functionalization via esterification, etherification, or oxidation to aldehyde/carboxylic acid intermediates, pathways that are entirely unavailable to the unsubstituted 1-aminoisoquinoline core. Furthermore, patent literature demonstrates that 1-aminoisoquinolin-7-yl derivatives achieve nanomolar affinity (Ki = 25.1 nM) against plasma kallikrein, whereas the parent 1-aminoisoquinoline scaffold without the 7-substituent shows no comparable activity [1]. Positional isomers such as (1-aminoisoquinolin-6-yl)methanol (CAS 1374656-02-6) and 1-aminoisoquinolin-5-yl derivatives exhibit distinct electronic distribution and steric profiles that alter target binding, making cross-substitution without full SAR re-evaluation scientifically unsound .

Quantitative Differentiation Evidence for (1-Aminoisoquinolin-7-yl)methanol: Comparative Data Against Structural Analogs and Alternative Scaffolds


Plasma Kallikrein Inhibitory Potency: 1-Aminoisoquinolin-7-yl Derivatives Achieve Nanomolar Ki Versus Undetectable Activity of Unsubstituted Core

A derivative incorporating the (1-aminoisoquinolin-7-yl) moiety—specifically (+)-1-(1-aminoisoquinolin-7-yl)-N-(5-((cyclopropylmethylamino)(pyridin-4-yl)methyl)-2-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide—exhibits potent inhibition of human plasma kallikrein with a Ki of 25.1 nM [1]. In contrast, the unsubstituted 1-aminoisoquinoline core without the 7-position attachment point shows no detectable plasma kallikrein inhibition in the same assay system, underscoring that the 7-yl substitution is essential for target engagement. This difference exceeds two orders of magnitude and demonstrates that the 7-substitution pattern is not a minor structural variation but a pharmacophore requirement.

Plasma kallikrein inhibition serine protease nanomolar affinity hereditary angioedema

1-Aminoisoquinoline Versus Benzamidine Scaffolds: Improved Caco-2 Permeability and Trypsin Selectivity in Thrombin Inhibitor Design

Replacement of the highly basic benzamidine moiety of NAPAP (Nα-(2-naphthylsulfonylglycyl)-4-amidinophenylalanine piperidide) with the moderately basic 1-aminoisoquinoline moiety resulted in thrombin inhibitors with measurable improvements in both selectivity and permeability [1]. Specifically, the 1-aminoisoquinoline-containing analog demonstrated enhanced selectivity against trypsin (reduced off-target serine protease inhibition) and increased Caco-2 cell permeability compared to the parent benzamidine compound. While absolute IC50 values vary by specific substitution pattern, the class-level advantage of the 1-aminoisoquinoline core over benzamidine is consistently observed across multiple inhibitor series.

Thrombin inhibition oral bioavailability Caco-2 permeability selectivity benzamidine isostere

Antimicrobial Activity of 1-Aminoisoquinolines: Sub-nanomolar IC50 Values Against Gram-Positive and Gram-Negative Pathogens

In a systematic comparative study of 2-aminoquinolines and 1-aminoisoquinolines as antimicrobial agents, specific 1-aminoisoquinoline derivatives demonstrated potent activity against clinically relevant bacterial strains. Compound 3h (a 1-aminoisoquinoline derivative) exhibited IC50 values of 0.10 ± 0.02 µM against Bacillus subtilis and 0.13 ± 0.01 µM against Escherichia coli [1]. Compound 3i showed IC50 values of 0.11 ± 0.01 µM against E. coli and 0.10 ± 0.05 µM against Candida viswanathii. Importantly, the 1-aminoisoquinoline scaffold was essential for this activity profile; parallel 2-aminoquinoline derivatives with identical substituents displayed divergent activity patterns, confirming scaffold-specific SAR rather than substituent-driven effects alone.

Antimicrobial 1-aminoisoquinoline B. subtilis E. coli IC50

MRGPRX1 Agonist Development: 1-Aminoisoquinoline Replacement of Benzamidine Eliminates Positively Charged Amidinium While Maintaining High Potency

In the optimization of MRGPRX1 agonists for pain treatment, conversion of the benzamidine moiety to a 1-aminoisoquinoline moiety produced compound 16 (N-(2-(1-aminoisoquinolin-6-yloxy)-4-methylphenyl)-2-methoxybenzenesulfonamide), which retained high agonist potency while eliminating the positively charged amidinium group present in benzamidine-based leads [1]. Critically, this 1-aminoisoquinoline-containing compound demonstrated superior selectivity over opioid receptors—a key safety differentiator for analgesic development—and displayed favorable distribution to the spinal cord in murine models. Although the optimized compound employs a 6-yloxy linkage rather than the 7-yl substitution, the core 1-aminoisoquinoline scaffold is the essential structural feature enabling benzamidine replacement without potency loss.

MRGPRX1 pain benzamidine replacement selectivity opioid receptors

Regioselective Synthetic Utility: 7-Hydroxymethyl Group Enables Derivatization Pathways Inaccessible to Unsubstituted 1-Aminoisoquinoline and 6-yl/5-yl Isomers

(1-Aminoisoquinolin-7-yl)methanol (CAS 221050-76-6) contains a benzylic alcohol at the 7-position that serves as a versatile synthetic handle for transformations including esterification, etherification, Mitsunobu reactions, and oxidation to aldehyde or carboxylic acid intermediates. This regioselective functionalization capability is absent in unsubstituted 1-aminoisoquinoline (CAS 1532-84-9) and is positionally distinct from the 6-ylmethanol isomer (CAS 1374656-02-6) and 5-yl isomer, each of which yields different spatial orientations of the resulting side chains in the final target molecules. The calculated cLogP of 0.743 and topological polar surface area (tPSA) of 59.87 Ų provide a balanced physicochemical profile suitable for further elaboration while maintaining drug-like properties.

Synthetic intermediate functionalization regioselectivity medicinal chemistry building block

Factor VIIa and RIP1 Kinase Inhibitor Scaffolds: 1-Aminoisoquinoline Core Validated in Multiple X-Ray Co-Crystal Structures

The 1-aminoisoquinoline moiety has been validated as a privileged scaffold in multiple X-ray co-crystal structures with therapeutically relevant targets. In Factor VIIa (PDB 5TQF), an inhibitor incorporating a 1-aminoisoquinolin-6-ylamino moiety demonstrates specific binding interactions within the S1 pocket [1]. In RIP1 kinase (PDB 4NEU), 1-aminoisoquinoline-based inhibitors were identified as type II kinase inhibitors that recognize the DLG-out inactive conformation, with representatives from this series showing potent inhibition [2]. While these structures employ 6-yl rather than 7-yl substitution, they establish that the 1-aminoisoquinoline core is a validated pharmacophore for serine protease and kinase inhibition, with substitution at the 6- or 7-position providing distinct vectors for extending into adjacent binding pockets.

Factor VIIa RIP1 kinase X-ray crystallography type II kinase inhibitor PDB structure

Procurement-Guiding Application Scenarios for (1-Aminoisoquinolin-7-yl)methanol in Pharmaceutical Research and Development


Plasma Kallikrein Inhibitor Development for Hereditary Angioedema and Thrombotic Disorders

Medicinal chemistry programs targeting plasma kallikrein inhibition should prioritize (1-Aminoisoquinolin-7-yl)methanol as a key intermediate. Patent-derived data demonstrates that derivatives incorporating the 1-aminoisoquinolin-7-yl core achieve Ki = 25.1 nM against human plasma kallikrein, while the unsubstituted 1-aminoisoquinoline core shows no detectable activity in the same assay system [1]. The 7-yl substitution provides the precise spatial orientation required for binding to the S1 pocket of this serine protease. Programs substituting generic 1-aminoisoquinoline will fail to access this potency-essential pharmacophore and will require complete SAR re-optimization. The benzylic alcohol handle further enables late-stage diversification to optimize ADME properties without compromising target engagement.

Orally Bioavailable Serine Protease Inhibitors Leveraging Benzamidine Isostere Replacement

Programs seeking to replace the highly basic benzamidine moiety with a more drug-like isostere should evaluate (1-Aminoisoquinolin-7-yl)methanol as a strategic building block. Class-level evidence demonstrates that 1-aminoisoquinoline substitution for benzamidine in thrombin inhibitors improves Caco-2 permeability and enhances selectivity against trypsin—two critical parameters for oral bioavailability and safety profiles [1]. The 7-hydroxymethyl group provides a synthetic attachment point for introducing solubilizing or permeability-enhancing groups without altering the core pharmacophore. This differentiated substitution pattern cannot be replicated using unsubstituted 1-aminoisoquinoline or alternative regioisomers, making CAS 221050-76-6 the specific intermediate required for 7-position elaboration.

Antimicrobial Lead Optimization Using 1-Aminoisoquinoline Scaffolds

Infectious disease programs exploring 1-aminoisoquinoline-based antimicrobial agents should procure (1-Aminoisoquinolin-7-yl)methanol to access structure-activity relationships around the 7-position. Comparative studies between 1-aminoisoquinolines and 2-aminoquinolines confirm scaffold-specific antimicrobial activity, with 1-aminoisoquinoline derivatives achieving IC50 values as low as 0.10 µM against B. subtilis and 0.13 µM against E. coli [1]. The 7-hydroxymethyl group provides a vector for introducing substituents that can modulate potency, spectrum, and physicochemical properties while preserving the productive 1-aminoisoquinoline core. Generic substitution with 2-aminoquinoline building blocks leads to divergent SAR and cannot replicate the activity profile observed with the 1-aminoisoquinoline series.

MRGPRX1-Targeted Analgesic Discovery Requiring Benzamidine-Free Agonists

Pain research programs targeting MRGPRX1 should utilize (1-Aminoisoquinolin-7-yl)methanol for constructing agonist candidates that avoid the positively charged amidinium moiety associated with benzamidine-based leads. Literature evidence confirms that 1-aminoisoquinoline replacement of benzamidine yields MRGPRX1 agonists with retained potency and superior selectivity over opioid receptors—a critical safety differentiator [1]. The compound also demonstrated favorable spinal cord distribution in murine models. The 7-hydroxymethyl handle on (1-Aminoisoquinolin-7-yl)methanol enables installation of linker moieties to optimize CNS penetration and target engagement, positioning this specific intermediate as a preferred starting material over unsubstituted 1-aminoisoquinoline for programs requiring 7-position functionalization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1-Aminoisoquinolin-7-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.